molecular formula C12H18ClNO2 B1471562 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride CAS No. 2098129-11-2

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1471562
CAS No.: 2098129-11-2
M. Wt: 243.73 g/mol
InChI Key: XPDBHGJYWCNKSB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 1260811-27-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine pathways. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic signaling, which is critical in mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can significantly reduce depressive behaviors in rodents when administered at certain dosages.

Neuroprotective Properties

Several studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC₁₁H₁₅ClN₂O₂
Molecular Weight232.71 g/mol
CAS Number1260811-27-5
Melting PointNot available
SolubilitySoluble in water

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of the compound in a chronic mild stress model.
    • Findings : The compound demonstrated a significant reduction in immobility time during forced swim tests compared to control groups, indicating potential antidepressant activity.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Findings : In vitro studies showed that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBHGJYWCNKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.